molecular formula C16H12O4 B191110 1,8-Dimethoxyanthraquinone CAS No. 6407-55-2

1,8-Dimethoxyanthraquinone

Cat. No. B191110
CAS RN: 6407-55-2
M. Wt: 268.26 g/mol
InChI Key: QCSZITHNACKGTF-UHFFFAOYSA-N
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Scientific Research Applications

  • Synthesis and Derivative Formation : 1,8-Dimethoxyanthraquinone has been utilized in the synthesis of various hydroxymethoxyanthraquinones. These derivatives are formed by treating 1,8-Dimethoxyanthraquinone with boron trifluoride-diethyl ether to give difluoro (anthraquinonato) boron chelates, which upon treatment with methanol yield uncomplexed derivatives like 1-hydroxy-8-methoxyanthraquinone in good yields (Preston, Winwick, & Morley, 1983).

  • Potential Anticancer Applications : Certain derivatives of chrysophanol and emodin, including 1,8-Dimethoxyanthraquinones, were prepared and studied for their anticancer activity against leukemia cells. These studies showed that while 1,8-Dimethoxyanthraquinones are incapable of intercalating into DNA, their derivatives demonstrate varying degrees of interaction with DNA, suggesting potential for cancer treatment applications (Koyama et al., 1989).

  • Antimicrobial Activity : A new compound, 1,8-dihydroxy-2-methyl-3,7-dimethoxyanthraquinone, demonstrated significant antimicrobial activity against various bacteria and fungi, highlighting the potential use of 1,8-Dimethoxyanthraquinone derivatives in developing new antimicrobial agents (Xiang et al., 2008).

  • Cytotoxicity and Antituberculosis Activity : Certain anthraquinones, including derivatives of 1,8-Dimethoxyanthraquinone, were isolated and evaluated for their antituberculosis, antifungal, and anticancer activities. Some of these compounds demonstrated moderate antimalarial activity and showed cytotoxicity to various cancer cell lines (Kanokmedhakul, Kanokmedhakul, & Phatchana, 2005).

  • Chemoprevention Studies : A study on the chemopreventive effects of synthetic antioxidants on colon carcinogenesis in rats highlighted the potential of derivatives of 1,8-Dimethoxyanthraquinone in cancer prevention (Futakuchi et al., 2002).

  • DNA Interaction and Antitumor Agents : Research on the synthesis of 1,8-diazaanthraquinones and their derivatives, modeled on 1,8-Dimethoxyanthraquinone, has been conducted to explore their potential as antitumor agents. This includes studying their interaction with DNA and evaluating their cytotoxic activity (Lee, Lee, & Yang, 1998).

properties

IUPAC Name

1,8-dimethoxyanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O4/c1-19-11-7-3-5-9-13(11)16(18)14-10(15(9)17)6-4-8-12(14)20-2/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCSZITHNACKGTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C(=O)C3=C(C2=O)C=CC=C3OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7064314
Record name 9,10-Anthracenedione, 1,8-dimethoxy-
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Molecular Weight

268.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

1,8-Dimethoxyanthraquinone

CAS RN

6407-55-2
Record name 1,8-Dimethoxy-9,10-anthracenedione
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Record name 1,8-Dimethoxyanthraquinone
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Record name 1,8-Dimethoxyanthraquinone
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Record name 9,10-Anthracenedione, 1,8-dimethoxy-
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Record name 1,8-Dimethoxyanthraquinone
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Synthesis routes and methods

Procedure details

A 5-liter round-bottom flask equipped with an overhead stirrer, thermocouple, and reflux condenser with a nitrogen/vacuum outlet was charged with 1200 mL of tetrahydrofuran, 138.5 grams of 1,8-dichloroanthraquinone, and 35.6 grams of 18-crown-6. This solution was deoxygenated, stirred under nitrogen, and heated until a clear solution was obtained. A solution of 165.0 grams of sodium methoxide in 1000 mL of methanol (prepared from sodium metal) was then added over a period of 30 min. The reaction mixture was heated at reflux for 24 hours, at which time TLC (silica gel, 1:1 EtOAc/toluene) indicated that the reaction was complete. The reaction was cooled overnight in an ice bath and the crystallized product isolated by filtration (82% crude yield). This material was recrystallized from 1000 mL of toluene to afford 1,8-dimethoxyanthraquinone in an overall yield of 50%.
Quantity
1200 mL
Type
reactant
Reaction Step One
Quantity
138.5 g
Type
reactant
Reaction Step One
Quantity
35.6 g
Type
reactant
Reaction Step One
Quantity
165 g
Type
reactant
Reaction Step Two
Quantity
1000 mL
Type
solvent
Reaction Step Two
Name
EtOAc toluene
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
59
Citations
TS Navale, R Rathore - Synthesis, 2012 - thieme-connect.com
The preparation of gram quantities of 1, 4, 5, 8-tetramethoxyanthracene from commercially available and inexpensive 1, 8-dihydroxyanthraquinone is described. The key steps in the …
Number of citations: 14 www.thieme-connect.com
J Koyama, I Toyokuni… - Phytochemical Analysis: An …, 1997 - Wiley Online Library
A micellar electrokinetic capillary chromatographic method for the separation of anthraquinone positional isomers was established. The running electrolytes used in this method were …
ZW Shi, YZ Li, Y Li, GY Lu, SH Liu - Acta Crystallographica Section E …, 2004 - scripts.iucr.org
The title compound, 1,1′,8,8′-tetramethoxy-9,9′-bianthracene-10,10′(9H,9′H)-dione, C32H26O6, was obtained by the reduction of 1,8-dimethoxyanthraquinone with sodium …
Number of citations: 6 scripts.iucr.org
ZW Shi, Y Li, GY Lu, CZ Zhang… - Chinese Journal of …, 2007 - Wiley Online Library
The new chromophore molecules with nonlinear optical (NLO) properties were prepared by Knoevenagel condensation from 1,8‐dimethoxy‐4,5‐diformyl‐9,10‐dihydroanthracene and …
Number of citations: 5 onlinelibrary.wiley.com
T Ossowski, P Pipka, A Liwo, D Jeziorek - Electrochimica Acta, 2000 - Elsevier
One-electron reduction of dihydroxyanthraquinone derivatives was studied in dimethylsulfoxide solution by means of electrochemical and spectrophotometric methods. It was found that …
Number of citations: 68 www.sciencedirect.com
W Kelly, JS Shannon - Australian Journal of Chemistry, 1960 - CSIRO Publishing
In an investigation into the coking mechanism of coal, polynuclear quinones have been adopted as models. Using cyclohexyl-p-toluene sulphonate the following quinones have been …
Number of citations: 9 www.publish.csiro.au
PN Preston, T Winwick, JO Morley - Journal of the Chemical Society …, 1983 - pubs.rsc.org
1,8-, 1,5-, 1,2-, and 1,4-Dimethoxyanthraquinones have been treated with boron trifluoride–diethyl ether to give difluoro (anthraquinonato) boron chelates (1a–d) respectively. 1,4,5-…
Number of citations: 5 pubs.rsc.org
KC Roberts - Journal of the Chemical Society (Resumed), 1932 - pubs.rsc.org
… 1 : 8-Dimethoxyanthraquinone is soluble in concentrated hydrochloric acid and, having a titration value of 75 cc, is the most strongly basic of the derivatives examined. It yields a chloro…
Number of citations: 2 pubs.rsc.org
N Shyamasundar, P Caluwe - The Journal of Organic Chemistry, 1981 - ACS Publications
The outcome of LiAlH4 reduction of 9, 10-anthraquinones is greatly influenced by electronegative substituents in positions peri to the carbonyl groups of the quinone. Reductions of 1, 4-…
Number of citations: 25 pubs.acs.org
AC Bellaart, C Koningsberger - Recueil des Travaux Chimiques …, 1960 - Wiley Online Library
The position of the glucose unit in synthesized rhein monoglucoside Page 1 79 (1960) RECUEIL 285 547.673: 547.918 THE POSITION OF THE GLUCOSE UNIT IN SYNTHESIZED …
Number of citations: 6 onlinelibrary.wiley.com

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